molecular formula C12H10N4O B11884577 1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11884577
M. Wt: 226.23 g/mol
InChI Key: OSPFRCPSPHJQAO-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a pyrazolo[3,4-b]pyridine core with a pyridin-2-ylmethyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridin-2-ylmethylamine with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography. The goal is to achieve a scalable and cost-effective process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its unique pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This structural feature allows for versatile modifications, making it a valuable scaffold in drug design and other scientific research .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H10N4O/c17-11-5-4-9-7-14-16(12(9)15-11)8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,17)

InChI Key

OSPFRCPSPHJQAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C3=C(C=CC(=O)N3)C=N2

Origin of Product

United States

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